molecular formula C32H26N8Na2O10S2 B12978906 Antipyrylazo III disodium CAS No. 1092119-83-9

Antipyrylazo III disodium

Cat. No.: B12978906
CAS No.: 1092119-83-9
M. Wt: 792.7 g/mol
InChI Key: JJNMVMQGDVWCSQ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antipyrylazo III disodium involves the azo coupling reaction of 4-antipyrylmethylamine with 3,6-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions to facilitate the diazotization of the amine group, followed by coupling with the naphthalenedisulfonic acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Antipyrylazo III disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Antipyrylazo III disodium involves its ability to form complexes with divalent cations such as calcium. The compound undergoes a color change upon binding to these cations, which can be measured spectrophotometrically. This property makes it a valuable tool for monitoring calcium levels in various systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antipyrylazo III disodium is unique due to its high specificity for calcium ions and its ability to provide accurate measurements in complex biological and chemical systems. Its distinct chromophoric properties and stability under various conditions make it a preferred choice for many applications .

Properties

CAS No.

1092119-83-9

Molecular Formula

C32H26N8Na2O10S2

Molecular Weight

792.7 g/mol

IUPAC Name

disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

JJNMVMQGDVWCSQ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+]

Origin of Product

United States

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